molecular formula C12H9FN4 B12909662 3-[(2-Fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62073-31-8

3-[(2-Fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine

Katalognummer: B12909662
CAS-Nummer: 62073-31-8
Molekulargewicht: 228.22 g/mol
InChI-Schlüssel: HZFAZFKKBGRNFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of 1,2,3-triazoles fused to aromatic rings. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a 2-fluorobenzyl group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including organic synthesis, medicinal chemistry, and materials science.

Vorbereitungsmethoden

The synthesis of 3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . Another approach is the use of click chemistry, which involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the triazole ring . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.

Analyse Chemischer Reaktionen

3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-b]pyridine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of 3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-b]pyridine lies in its specific substitution pattern and the presence of the 2-fluorobenzyl group, which can impart distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

62073-31-8

Molekularformel

C12H9FN4

Molekulargewicht

228.22 g/mol

IUPAC-Name

3-[(2-fluorophenyl)methyl]triazolo[4,5-b]pyridine

InChI

InChI=1S/C12H9FN4/c13-10-5-2-1-4-9(10)8-17-12-11(15-16-17)6-3-7-14-12/h1-7H,8H2

InChI-Schlüssel

HZFAZFKKBGRNFG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)N=N2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.